N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
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Overview
Description
N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a 2-((1-benzyl-4-piperidyl)amino) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with 1-benzyl-4-piperidylamine. The process may include steps such as nucleophilic substitution, cyclization, and amination. Common reagents used in these reactions include pyrimidine precursors, benzyl chloride, and piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of pyrimidine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrimidine derivatives, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of enzyme inhibitors or as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine derivatives: These include compounds with similar pyrimidine rings but different substituents.
Piperidine derivatives: Compounds featuring the piperidine ring structure with various substituents.
Uniqueness: N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring and a 2-((1-benzyl-4-piperidyl)amino) group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-2-5-14(6-3-1)13-20-11-7-15(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATGOOHGVPUVME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=CC=N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227014 |
Source
|
Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76167-42-5 |
Source
|
Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076167425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 2-((1-benzyl-4-piperidyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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